Flutroline vs. Haloperidol: Projected Clinical Potency Ratio Derived from Pharmaco-EEG Studies
In a direct comparative pharmaco-EEG study conducted in normal male volunteers, the clinical activity of flutroline was quantitatively projected relative to haloperidol, an established clinical antipsychotic comparator. The study reported that the clinical activity projected from these pharmaco-EEG studies is one-fifth that of haloperidol [1]. This provides a quantitative benchmark for relative potency that distinguishes flutroline from haloperidol in terms of anticipated clinical dosing requirements.
| Evidence Dimension | Projected clinical potency ratio |
|---|---|
| Target Compound Data | Projected clinical activity = 1 (baseline) |
| Comparator Or Baseline | Haloperidol = 5× higher projected clinical activity |
| Quantified Difference | Flutroline projected clinical activity is one-fifth (20%) that of haloperidol |
| Conditions | Pharmaco-EEG study in normal male volunteers; peak activity occurred at 4–5 hours post-dose |
Why This Matters
This quantitative potency ratio informs dosing considerations and experimental design when selecting between flutroline and haloperidol for research protocols.
- [1] Fink M, Irwin P. EEG and behavioral profile of flutroline (CP-36,584), a novel antipsychotic drug. Psychopharmacology (Berl). 1980;72(1):67-71. View Source
